molecular formula C24H16Cl4N2O4 B2909499 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 338396-46-6

2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2909499
CAS No.: 338396-46-6
M. Wt: 538.2
InChI Key: LSPGUBYGJYQTPN-KYMQWJLESA-N
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Description

Its structural complexity arises from the isoquinoline core substituted with dichlorophenyl and oxime functionalities, which may influence its physicochemical and biological properties. Key synonyms include HMS569M12 and AKOS005091549 .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl4N2O4/c25-16-7-5-14(21(27)9-16)12-33-29-11-20-18-3-1-2-4-19(18)23(31)30(24(20)32)34-13-15-6-8-17(26)10-22(15)28/h1-11,20H,12-13H2/b29-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPGUBYGJYQTPN-KYMQWJLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)/C=N\OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenylmethanol with isoquinoline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity Metrics

Computational methods such as Tanimoto coefficients and Dice indexes are widely used to quantify molecular similarity. For instance:

  • Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using the Tanimoto method .
  • The US-EPA CompTox Chemicals Dashboard employs Tanimoto-based similarity searches (threshold >0.8) to cluster structurally related compounds for read-across assessments .

Applying these metrics to the target compound, its dichlorophenyl and methoxy groups may yield high similarity scores with:

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (), which shares aromatic chlorophenyl and methoxyphenyl substituents.
  • Pyrrolo-thiazolo-pyrimidine derivatives (), which feature analogous chlorophenyl and methoxyphenyl groups but differ in core heterocycles.
Table 1: Structural Comparison Based on Substituents
Compound Core Structure Key Substituents Tanimoto Score (Predicted)
Target Compound Tetrahydroisoquinoline 2,4-Dichlorophenyl, methoxyimino N/A
4k () Quinoline 4-Chlorophenyl, 4-methoxyphenyl ~0.65–0.75
Pyrrolo-thiazolo-pyrimidine () Pyrrolo-thiazolo-pyrimidine 4-Chlorophenyl, 4-methoxyphenyl ~0.60–0.70
Aglaithioduline () Undisclosed Hydroxyl, methoxy (vs. SAHA) 0.70

Bioactivity and Pharmacokinetic Profiling

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit notable properties:

  • Quinoline derivatives () are often explored for antimicrobial or anticancer activities due to their planar aromatic cores.
  • Molecular docking studies () suggest that compounds with halogenated aromatic systems exhibit enhanced binding to enzyme active sites, such as kinases or HDACs .
Table 2: Predicted Pharmacokinetic Properties
Property Target Compound (Predicted) 4k () SAHA ()
LogP (Lipophilicity) High (~4.5) Moderate (~3.2) Moderate (~2.8)
Solubility Low Low Moderate
Bioavailability Moderate Moderate High

Computational and Experimental Validation Gaps

  • Molecular Networking : Clustering via MS/MS fragmentation patterns () could reveal bioactivity similarities between the target compound and fungal-derived dichlorophenyl esters .
  • QSAR Models : Predictive models () may infer toxicity or efficacy based on structural analogs like 4k .
  • Hazard Data : The US-EPA Dashboard () could identify structurally similar compounds with established toxicity profiles for read-across assessments .

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